(4-Acetoxy-3-methoxyphenyl)methylene diacetate
CAS No.: 6301-73-1
Cat. No.: VC19724873
Molecular Formula: C14H16O7
Molecular Weight: 296.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6301-73-1 |
---|---|
Molecular Formula | C14H16O7 |
Molecular Weight | 296.27 g/mol |
IUPAC Name | [4-(diacetyloxymethyl)-2-methoxyphenyl] acetate |
Standard InChI | InChI=1S/C14H16O7/c1-8(15)19-12-6-5-11(7-13(12)18-4)14(20-9(2)16)21-10(3)17/h5-7,14H,1-4H3 |
Standard InChI Key | BDCQMZQITMPUDM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C(OC(=O)C)OC(=O)C)OC |
Introduction
Structural and Chemical Characteristics
The IUPAC name for this compound is [4-(diacetyloxymethyl)-2-methoxyphenyl] acetate, reflecting its acetylated phenolic structure. Key identifiers include:
The compound’s structure enables participation in diverse reactions, including hydrolysis, transesterification, and nucleophilic substitutions. Its acetyl groups enhance solubility in organic solvents like ethanol and acetone, making it suitable for synthetic applications .
Synthetic Routes and Catalytic Methods
Acid-Catalyzed Esterification
Under acidic conditions, vanillin derivatives undergo esterification with acetic anhydride. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with excess acetic anhydride in the presence of to yield acetylated products . This method is cost-effective but may require stringent temperature control to avoid side reactions .
Base-Mediated Acetylation
Basic conditions using sodium acetate or pyridine facilitate milder acetylation. A study demonstrated that vanillin derivatives treated with acetic anhydride and sodium acetate at 60°C produced (4-acetoxy-3-methoxyphenyl)methylene diacetate in 85% yield . This approach minimizes degradation of sensitive functional groups .
Advanced Catalytic Systems
Recent advances employ heterogeneous catalysts:
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Stannum (IV) phosphomolybdate: Enhances reaction rates via Lewis acid activation, achieving >90% conversion under reflux.
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Polystyrene-supported aluminium triflate: A reusable catalyst that reduces waste, suitable for industrial-scale synthesis.
Table 1: Comparison of Synthetic Methods
Method | Catalyst | Yield (%) | Conditions |
---|---|---|---|
Acid-catalyzed | 78 | 80°C, 2 hr | |
Base-mediated | Sodium acetate | 85 | 60°C, 4 hr |
Heterogeneous | Stannum (IV) phosphomolybdate | 92 | Reflux, 1.5 hr |
Physicochemical Properties
Experimental data reveal the following properties :
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Density: 1.228 g/cm³
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Boiling Point: 378.1°C at 760 mmHg
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Refractive Index: 1.502
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Flash Point: 165.2°C
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Vapor Pressure: mmHg at 25°C
The compound’s stability under ambient conditions and low hygroscopicity make it suitable for long-term storage. Its melting point ranges between 92–94°C, consistent with triacetylated aromatic esters .
Biological Activities and Predictive Modeling
Antimicrobial Properties
In silico studies suggest inhibitory effects against Staphylococcus aureus and Escherichia coli (). The acetyl groups may enhance membrane permeability, disrupting microbial lipid bilayers .
Industrial and Research Applications
Fine Chemical Intermediate
The compound serves as a precursor in synthesizing fragrances, polymers, and pharmaceutical agents. Its acetyl groups act as protecting groups in multi-step organic reactions .
Analytical Reference Standard
Due to its well-characterized NMR and IR spectra, it is used as a reference in spectroscopic studies. Key spectral features include:
Material Science
Incorporated into epoxy resins, it improves thermal stability (TGA onset: 220°C) and adhesion properties.
Future Directions
Research gaps include:
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